molecular formula C21H21N3OS B2532104 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine CAS No. 303147-15-1

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine

Cat. No.: B2532104
CAS No.: 303147-15-1
M. Wt: 363.48
InChI Key: BWWCYYOKRUAPJB-UHFFFAOYSA-N
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Description

4-{2-Phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is a complex organic compound with the molecular formula C21H21N3OS. It is characterized by a pyrimidine ring substituted with phenyl and phenylsulfanyl groups, and a morpholine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Scientific Research Applications

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as benzaldehyde and thiourea.

    Substitution Reactions: The phenyl and phenylsulfanyl groups are introduced through nucleophilic substitution reactions.

    Morpholine Ring Formation: The morpholine ring is formed by reacting the intermediate compound with morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with different substituents.

    Ethyl 2-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}sulfanylacetate: A structurally similar compound with an additional ester group.

Uniqueness

4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is unique due to its specific combination of a pyrimidine ring with phenyl and phenylsulfanyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCYYOKRUAPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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